molecular formula C16H16N2O2 B6415811 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine CAS No. 1261910-91-1

4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine

Cat. No.: B6415811
CAS No.: 1261910-91-1
M. Wt: 268.31 g/mol
InChI Key: RUVOHTSOGYUDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group and a pyrrolidinylcarbonylphenyl group. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine typically involves the cyclization of tricarbonyl compounds. One common method includes the use of transition metal complexes and ketene transformations to achieve the desired pyridine structure . The reaction conditions often involve the use of catalysts such as palladium or copper under microwave irradiation to enhance the yield and efficiency .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridines, alcohols, ketones, and various functionalized derivatives that can be further utilized in synthetic applications .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the hydroxy and pyrrolidinylcarbonylphenyl groups allows for versatile reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-14-6-7-17-15(11-14)12-4-3-5-13(10-12)16(20)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVOHTSOGYUDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=O)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692775
Record name 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-91-1
Record name 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.